
Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a trifluoromethyl group at the 4-position of the piperidine ring. The final step involves the formation of the sodium salt of the carboxylate group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using reagents like trifluoroacetic acid for Boc deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and tert-butoxycarbonyl groups on biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, the compound is explored for its potential as a precursor to pharmaceutical agents. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Sodium 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Sodium 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate makes it unique compared to its analogs. The trifluoromethyl group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C12H17F3NNaO4 |
|---|---|
Peso molecular |
319.25 g/mol |
Nombre IUPAC |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H18F3NO4.Na/c1-10(2,3)20-9(19)16-6-4-11(5-7-16,8(17)18)12(13,14)15;/h4-7H2,1-3H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
WTSJUFOTNBZXNC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])C(F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)
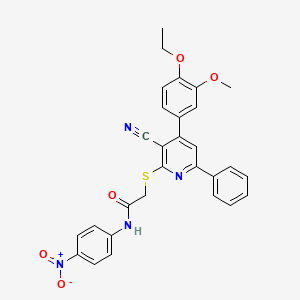
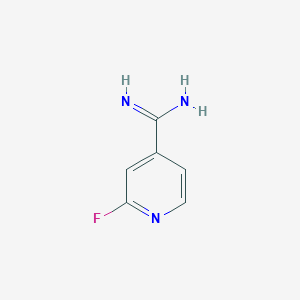

![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

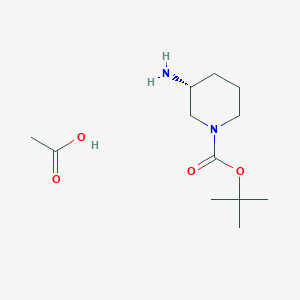
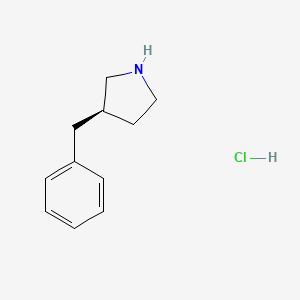
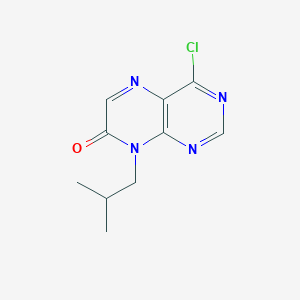
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)
